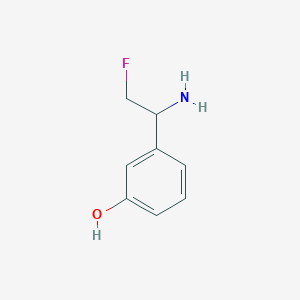
3-(1-Amino-2-fluoroethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Amino-2-fluoroethyl)phenol is an organic compound with the molecular formula C8H10FNO This compound is characterized by the presence of a phenol group substituted with an amino and a fluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-fluoroethyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of a fluorinated ethylamine with a phenol derivative under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic attack on the aromatic ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Amino-2-fluoroethyl)phenol undergoes various chemical reactions, including:
Reduction: Quinones derived from the oxidation of phenols can be reduced back to hydroquinones using reducing agents.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Formaldehyde (HCHO), secondary amines
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: β-Amino-carbonyl compounds
Aplicaciones Científicas De Investigación
3-(1-Amino-2-fluoroethyl)phenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(1-Amino-2-fluoroethyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can act as an antioxidant by scavenging free radicals and chelating metal ions . The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing cellular signaling pathways and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminophenol: Similar structure but lacks the fluoroethyl group.
4-Aminophenol: Similar structure but with the amino group in a different position.
3-Fluoroaniline: Contains a fluorine atom but lacks the phenol group.
Uniqueness
3-(1-Amino-2-fluoroethyl)phenol is unique due to the presence of both an amino and a fluoroethyl group on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H10FNO |
|---|---|
Peso molecular |
155.17 g/mol |
Nombre IUPAC |
3-(1-amino-2-fluoroethyl)phenol |
InChI |
InChI=1S/C8H10FNO/c9-5-8(10)6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2 |
Clave InChI |
QUQHMKDUEQPGOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)C(CF)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



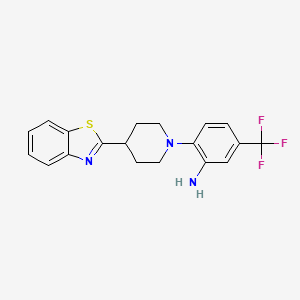
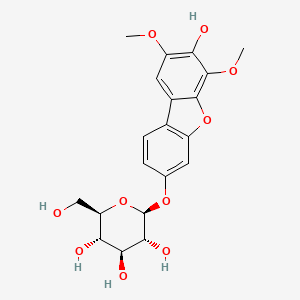
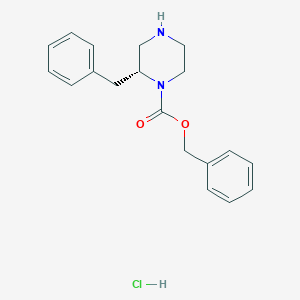
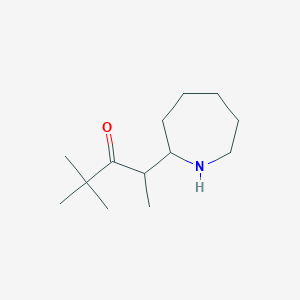
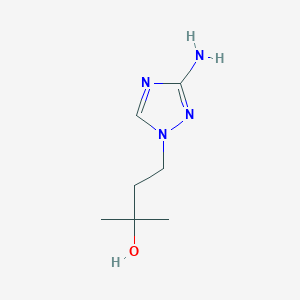

![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B13076058.png)
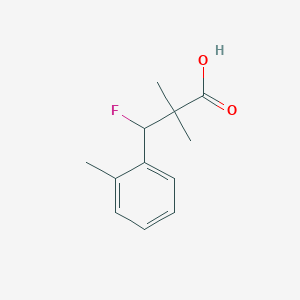
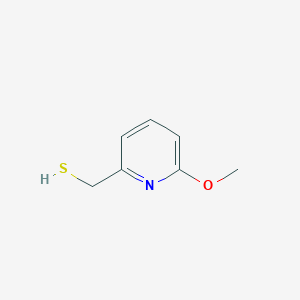
![Tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13076079.png)
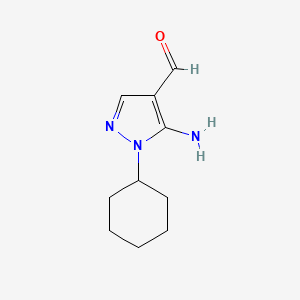
![(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13076101.png)
![4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13076102.png)
